molecular formula C21H41O7P B1221237 Stearoylglycerone phosphate

Stearoylglycerone phosphate

Cat. No.: B1221237
M. Wt: 436.5 g/mol
InChI Key: GTPATKZCXDKGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhap(18:0) belongs to the class of organic compounds known as o-acylglycerone-phosphates. These are glycerone-3-phosphates carrying an acyl substituent at the 1-position. Dhap(18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dhap(18:0) is primarily located in the membrane (predicted from logP). Dhap(18:0) participates in a number of enzymatic reactions. In particular, Dhap(18:0) can be biosynthesized from eicosanoyl-CoA and dihydroxyacetone phosphate through the action of the enzyme dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetonephosphate synthase. In addition, Dhap(18:0) and octadecanol can be converted into dhap(18:0E) and stearic acid;  which is catalyzed by the enzyme dihydroxyacetone phosphate acyltransferase and alkyldihydroxyacetonephosphate synthase. In humans, dhap(18:0) is involved in plasmalogen synthesis pathway.
1-stearoylglycerone 3-phosphate is a 1-acylglycerone 3-phosphate. It derives from a dihydroxyacetone. It is a conjugate acid of a 1-stearoylglycerone 3-phosphate(2-).

Scientific Research Applications

Cancer Research Applications

Metabolic Profiling in Hepatocellular Carcinoma

Recent studies have highlighted the significance of stearoylglycerone phosphate in the context of hepatocellular carcinoma (HCC). Research involving tissue metabolomics has shown that specific monoacylglycerols, including this compound, exhibit altered levels in different HCC subtypes. For example, a study analyzed 62 HCC samples and found that the levels of this compound were significantly depressed in certain tumor classes (G1 and G3) compared to others (G2 to G6). This suggests that the metabolism of stearic acid and its derivatives may play a crucial role in tumor progression and could serve as potential biomarkers for HCC classification and prognosis .

Cell Signaling and Apoptosis

In stem cell research, this compound has been implicated in cell survival pathways. A study demonstrated that upregulation of glycerol-3-phosphate acyltransferase-1 (GPAT1), which is influenced by this compound levels, protects mouse embryonic stem cells from hypoxia-induced apoptosis. The modulation of GPAT1 expression through various treatments indicates that this compound could be vital in developing therapeutic strategies for enhancing stem cell viability under stress conditions .

Cosmetic and Pharmaceutical Formulations

Topical Applications

The formulation of cosmetic products utilizing this compound has been explored due to its emulsifying properties. In cosmetic science, phospholipids like this compound are employed to improve the stability and texture of creams and lotions. They serve as effective emulsifiers that enhance the delivery of active ingredients while providing moisturizing benefits to the skin. Studies have shown that formulations containing this compound exhibit improved sensory attributes such as consistency and moisturizing effects .

Experimental Design in Formulation Development

The use of experimental design techniques, such as Box-Behnken design, has been applied to optimize formulations containing this compound. These studies assess the interactions between various raw materials and their effects on product performance. The findings indicate that incorporating this compound can significantly influence rheological parameters and sensory properties, making it an essential ingredient in developing stable and effective cosmetic products .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Insights
Cancer Research Biomarker for HCCAltered levels of this compound correlate with tumor subtype classification .
Cell survival in hypoxiaEnhances survival of mouse embryonic stem cells by modulating GPAT1 expression .
Cosmetic Formulations Emulsifier in creams and lotionsImproves stability and sensory properties; enhances moisturizing effects .
Optimization through experimental designSignificant impact on formulation efficacy through interaction analysis .

Properties

Molecular Formula

C21H41O7P

Molecular Weight

436.5 g/mol

IUPAC Name

(2-oxo-3-phosphonooxypropyl) octadecanoate

InChI

InChI=1S/C21H41O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26/h2-19H2,1H3,(H2,24,25,26)

InChI Key

GTPATKZCXDKGQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(=O)COP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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